molecular formula C15H20BrNO2 B12850590 tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12850590
M. Wt: 326.23 g/mol
InChI Key: RIMMQGMYPCBZSC-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom at the 7th position of the isoquinoline ring.

    Methylation: Addition of a methyl group at the 5th position.

    tert-Butyl Ester Formation: Formation of the tert-butyl ester at the carboxylate group.

Each of these steps requires specific reagents and conditions, such as bromine or N-bromosuccinimide for bromination, methyl iodide for methylation, and tert-butyl alcohol with an acid catalyst for ester formation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles like sodium azide or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of isoquinolines have been studied for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound may serve as a lead compound for the development of new therapeutic agents.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-chloro-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 7-fluoro-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • tert-Butyl 7-iodo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

The uniqueness of tert-Butyl 7-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the bromine atom, tert-butyl ester, and methyl group can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 7-bromo-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-10-7-12(16)8-11-9-17(6-5-13(10)11)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

RIMMQGMYPCBZSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CCN(C2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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